Persicósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Persicoside is a tyrosinase inhibitor that can be isolated from Prunus persica . It has tyrosinase inhibitory activity of 46% at 500 μM and can be used in whitening research .

Synthesis Analysis

A new phenylethanoid glycoside, persicoside, and three known phenylethanoid glycosides, acteoside, isoacteoside, and lavandulifolioside were isolated from the aerial parts of Veronica persica . The structure of the new compound was elucidated to be 3,4-dihydroxy-b-phenylethoxy-O-[b-D-glucopyranosyl-(1fi2)]-[b-D-glucopyranosyl-(1fi3)]-4-O-caffeoyl-b-D-glucopyranoside .

Molecular Structure Analysis

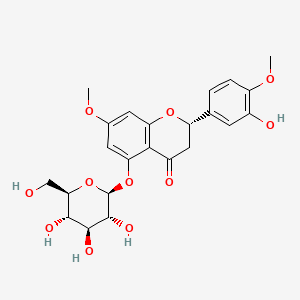

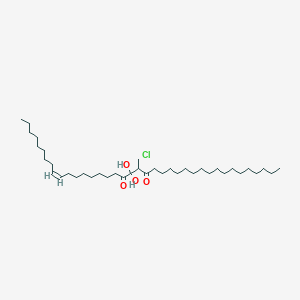

The molecular formula of Persicoside is C23H26O11 . The molecular weight is 478.4 g/mol . The IUPAC name is (2 S )-2- (3-hydroxy-4-methoxyphenyl)-7-methoxy-5- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one .

Chemical Reactions Analysis

Persicoside and acteoside have potent radical scavenging activity which is more than that of 3-tert-butly-4-hydroxy-anisole (BHA) and dl-a-tocopherol known as natural anti-oxidants .

Physical And Chemical Properties Analysis

The physical and chemical properties of Persicoside include a molecular weight of 478.4 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 11, Rotatable Bond Count of 6, Exact Mass of 478.14751164 g/mol, Monoisotopic Mass of 478.14751164 g/mol, Topological Polar Surface Area of 164 Ų, Heavy Atom Count of 34, and Formal Charge of 0 .

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

El persicósido, identificado como un glucósido de feniletanoides en Veronica persica, ha demostrado actividad antioxidante . Esta actividad se observó en un estudio donde el this compound, junto con otros glucósidos de feniletanoides, mostró actividad de eliminación de radicales contra el radical DPPH . Esto sugiere su potencial para combatir las condiciones relacionadas con el estrés oxidativo.

Mecanismo De Acción

Target of Action

Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica . The primary target of Persicoside is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used to evaluate the free radical scavenging activities of various substances .

Mode of Action

Persicoside interacts with its target, the DPPH radical, through a radical scavenging activity . This means that Persicoside can donate an electron or a hydrogen atom to the DPPH radical, neutralizing it and preventing it from causing oxidative damage to cells .

Biochemical Pathways

antioxidant defense system of the body. By neutralizing DPPH radicals, Persicoside can potentially prevent oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Result of Action

The primary result of Persicoside’s action is the scavenging of DPPH radicals . This can lead to a reduction in oxidative stress within the body, potentially protecting cells from oxidative damage and contributing to the prevention of various diseases associated with oxidative stress .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Persicoside involves the conversion of several starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Salidroside", "2,4-dinitrophenylhydrazine", "Sodium hydroxide", "Methanol", "Acetic acid", "Benzoyl chloride", "Triethylamine", "Phosphorus oxychloride", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Salidroside is reacted with 2,4-dinitrophenylhydrazine in the presence of sodium hydroxide to form a yellow precipitate.", "The yellow precipitate is filtered and washed with methanol and then acetic acid to obtain a yellow solid.", "The yellow solid is reacted with benzoyl chloride and triethylamine in the presence of methanol to form a white solid.", "The white solid is then reacted with phosphorus oxychloride in the presence of triethylamine to form a yellow solid.", "The yellow solid is then reduced with sodium borohydride in the presence of methanol to form a white solid.", "The white solid is then hydrolyzed with hydrochloric acid in the presence of ethanol and water to form Persicoside." ] } | |

Número CAS |

28978-03-2 |

Fórmula molecular |

C23H26O11 |

Peso molecular |

478.4 g/mol |

Nombre IUPAC |

2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3 |

Clave InChI |

NKYUUWHIEOUGKB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

SMILES canónico |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Apariencia |

Powder |

melting_point |

258 - 260 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Q & A

Q1: What is the structure of Persicoside and what is its reported biological activity?

A1: Persicoside is a newly discovered phenylethanoid glycoside, first isolated from the aerial parts of Veronica persica. [] Its structure was elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1-->2)]-[beta-D-glucopyranosyl-(1-->3)]-4-O-caffeoyl-beta-D-glucopyranoside. Research suggests that Persicoside exhibits radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. [] This finding suggests potential antioxidant properties.

Q2: How does Persicoside compare to other compounds found in Veronica persica?

A2: Besides Persicoside, Veronica persica contains other phenylethanoid glycosides like Acteoside, Isoacteoside, and Lavandulifolioside. [] Interestingly, Acteoside also demonstrated radical scavenging activity against DPPH radicals. [] This suggests that Veronica persica harbors various compounds with potential antioxidant properties. Further research is needed to compare the potency and mechanisms of action between Persicoside and these related compounds.

Q3: Has Persicoside been identified in other plant species, and if so, what is its significance?

A3: Yes, Persicoside has been found in sesame seeds, specifically exhibiting higher accumulation in seeds with high antioxidant activity. [] This finding, along with the identification of 310 other up-regulated phenolic compounds, including Tricin, 5,7,4′,5′-tetrahydro-3′,6-dimethoxyflavone, 8-methoxyapigenin, and 6,7,8-tetrahydroxy-5-methoxyflavone, suggests a potential role for Persicoside in contributing to the overall antioxidant capacity of sesame seeds. [] This discovery highlights the importance of Persicoside not only in Veronica persica but also in other plant species where it may play a significant role in their bioactive properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)